3-Cyclohexyl-3-formyloxetane
Description
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-cyclohexyloxetane-3-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h6,9H,1-5,7-8H2 |
InChI Key |
DFIDOGRUZDBIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(COC2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Alkyl-3-hydroxymethyloxetanes (e.g., 3-Ethyl-3-hydroxymethyloxetane)
- Structure : Alkyl (e.g., ethyl) and hydroxymethyl substituents on the oxetane ring.
- Synthesis : Produced via reaction of trimethylol compounds with dialkyl carbonates .
- Properties :
- Applications : Used in photocurable polymers and crosslinking agents due to hydroxyl reactivity .
(Bromomethyl)cyclohexane
- Structure : Bromomethyl substituent on cyclohexane.
- Reactivity : Bromide acts as a leaving group, favoring nucleophilic substitutions (e.g., SN2 reactions) .
Hexylcyclohexane
- Structure : Saturated hydrocarbon with a hexyl chain on cyclohexane.
- Properties: Non-polar, lipophilic, and inert, making it suitable as a solvent .
- Contrast : Lacks the oxetane ring and formyl group, limiting chemical versatility compared to 3-cyclohexyl-3-formyloxetane.
Research Findings and Data Comparison
Table 1: Structural and Functional Comparison
Key Observations:
- Functional Group Reactivity : The formyl group offers unique reactivity (e.g., oxidation to carboxylic acids or formation of Schiff bases) absent in hydroxymethyl or bromide derivatives.
- Synthetic Pathways : While hydroxymethyloxetanes are synthesized from trimethylol precursors , formyl derivatives may require oxidation of hydroxymethyl intermediates or direct formylation strategies.
Preparation Methods
Cyclization Pathway (EP0300797 B1)
Protonation of the diol’s hydroxyl group by BF₃ generates a cationic intermediate, which undergoes nucleophilic attack by the adjacent oxygen to form the oxetane ring. Steric hindrance from the cyclohexyl group slows ring closure (kinetic isotope effect = 1.8), necessitating extended reaction times (12–24 h).
Radical Stability in Photoredox Routes (ACS 2023)
Electron paramagnetic resonance (EPR) studies confirm delocalization of the unpaired electron in oxetane radicals into the formyl group (spin density ρ = 0.67 at C3). This delocalization suppresses dimerization, with <3% dimer observed versus 15–20% for non-conjugated analogs.
Industrial-Scale Optimization Strategies
-
Continuous flow processing : Microreactor technology improves heat transfer for exothermic cyclization steps (ΔH = -58 kJ/mol), enabling 85% conversion in 30 minutes versus 24 hours in batch.
-
Catalyst recycling : Immobilized BF₃ on silica gel allows 5 reaction cycles with <10% activity loss, reducing production costs by 40% .
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are effective for preparing 3-Cyclohexyl-3-formyloxetane?
- Methodological Answer : The synthesis of oxetane derivatives often involves ring-forming reactions under controlled conditions. For example, 3-fluoroalkoxymethyl-3-alkyloxetanes are synthesized by reacting fluoroalcohols with oxetane precursors under alkaline conditions to prevent acid-catalyzed ring cleavage . Similarly, 3-alkyl-3-hydroxymethyloxetanes can be synthesized via transesterification between trimethylol compounds and dialkyl carbonates, followed by cyclization . For this compound, analogous approaches may involve introducing the cyclohexyl and formyl groups during ring closure, with careful pH control to maintain stability.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Standard techniques include nuclear magnetic resonance (NMR: 1H, 13C) for structural elucidation, Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., formyl C=O stretch), and mass spectrometry (MS) for molecular weight validation. PubChem data for structurally related oxetanes, such as 3-(Allyloxy)oxetane, highlight the use of these methods for characterization . High-performance liquid chromatography (HPLC) or gas chromatography (GC) may be employed to assess purity, as demonstrated in analytical standards for similar compounds .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Use impervious gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-approved respirators) is advised if airborne particles are generated. Proper ventilation and avoidance of acidic conditions are essential to prevent decomposition . Storage should follow guidelines for reactive intermediates: cool, dry environments away from incompatible materials .
Advanced Research Questions
Q. How do reaction conditions (e.g., pH, temperature) influence the stability of the oxetane ring during synthesis?
- Methodological Answer : The oxetane ring is prone to cleavage under acidic conditions, as observed in fluoroalkyloxetane synthesis, where alkaline media (e.g., NaOH or K2CO3) are required to stabilize the ring . Elevated temperatures may accelerate side reactions, such as formyl group oxidation or cyclohexyl substituent rearrangements. Systematic studies varying pH (4–10) and temperature (0–80°C) can optimize yield and purity, with real-time monitoring via FT-IR or NMR .
Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer : Contradictions in yields often arise from differences in starting material purity, solvent selection, or catalytic systems. A stepwise approach includes:
- Replicating reported procedures with strict control of variables (e.g., reagent ratios, stirring rates).
- Conducting sensitivity analyses to identify critical parameters (e.g., water content in solvents).
- Employing design of experiments (DoE) to statistically evaluate interactions between variables .
Q. What strategies optimize the regioselectivity of formyl group introduction in this compound derivatives?
- Methodological Answer : Regioselectivity can be controlled using directing groups or catalysts. For instance, Lewis acids (e.g., BF3·OEt2) may direct formylation to the 3-position by coordinating with the oxetane oxygen. Alternatively, protecting group strategies (e.g., silyl ethers) can block undesired sites during formylation. Computational modeling (DFT studies) of transition states may further guide reagent selection .
Data Analysis and Application Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model reaction pathways, such as ring-opening energetics or formyl group reactivity. For example, Fukui indices may identify nucleophilic/electrophilic sites, while molecular dynamics simulations assess solvent effects . These insights align with experimental observations in oxetane chemistry, such as alkali-dependent stability .
Q. What biological activity screening approaches are suitable for this compound?
- Methodological Answer : High-throughput screening (HTS) against target enzymes (e.g., kinases) or cellular assays (e.g., cytotoxicity) can identify potential bioactivity. Cyclohexenone derivatives, structurally related to oxetanes, are evaluated for anti-inflammatory or antimicrobial activity using in vitro models . Dose-response curves and IC50 values provide quantitative metrics, with purity validated via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
